An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS 679-69-6)
An In-depth Technical Guide to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (CAS 679-69-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane, a key fluorinated building block used in advanced organic synthesis. This document details its physicochemical properties, outlines a plausible synthesis and purification protocol, and discusses its applications, particularly within the realm of medicinal chemistry and drug development.
Physicochemical and Safety Data
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is a dense, halogenated alkane. Its key physical and chemical properties are summarized in the table below. This compound is classified as a flammable liquid and is toxic if inhaled, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
Table 1: Physicochemical Properties of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
| Property | Value |
| CAS Number | 679-69-6 |
| Molecular Formula | C₄H₄Cl₂F₃I |
| Molecular Weight | 306.88 g/mol |
| Boiling Point | 65 °C |
| Density | 2.011 g/cm³ |
| Refractive Index | 1.484 |
| Solubility | Poorly soluble in water; soluble in common organic solvents such as ethers, chloroform, and carbon tetrachloride.[1] |
| Physical Form | Liquid |
Table 2: Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| H331: Toxic if inhaled | P261: Avoid breathing mist or vapors. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| H335: May cause respiratory irritation | P311: Call a POISON CENTER or doctor/physician. |
Synthesis and Purification
While specific proprietary synthesis methods may vary, a common and logical route to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is via a free-radical addition or telomerization reaction. This involves the addition of a fluoro-chloro-iodoethane precursor across the double bond of ethylene.
Experimental Protocol: Synthesis
This protocol describes a plausible method for the synthesis of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane.
Materials:
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1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (CAS 354-61-0)
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Ethylene (gas)
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A free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Di-tert-butyl peroxide)
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An appropriate solvent (e.g., a high-boiling fluorocarbon or acetonitrile)
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High-pressure reaction vessel (autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.
Procedure:
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Vessel Preparation: Ensure the autoclave is clean, dry, and leak-tested.
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Charging the Reactor: Charge the autoclave with 1,2-dichloro-1,1,2-trifluoro-2-iodoethane and the chosen solvent. Add a catalytic amount of the free-radical initiator (e.g., 1-2 mol% relative to the iodoethane).
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Purging: Seal the reactor and purge several times with an inert gas, such as nitrogen or argon, to remove all oxygen.
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Pressurization: Pressurize the reactor with ethylene gas to the desired reaction pressure.
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Reaction: Heat the stirred reaction mixture to the appropriate temperature to initiate the decomposition of the initiator (typically 60-80 °C for AIBN). Monitor the pressure; a drop in pressure indicates the consumption of ethylene. Maintain the pressure by feeding more ethylene as needed.
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Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the conversion of the starting material.
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Cooling and Depressurization: Once the reaction is complete (indicated by the cessation of ethylene uptake or by GC analysis), cool the reactor to room temperature. Carefully and slowly vent the excess ethylene in a safe manner.
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Work-up: Open the reactor and transfer the liquid contents to a separatory funnel for purification.
Experimental Protocol: Purification
The crude product from the synthesis will likely contain unreacted starting materials, solvent, and byproducts. A standard purification procedure for a haloalkane is as follows.
Materials:
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Crude reaction mixture
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5% Sodium bicarbonate or sodium carbonate solution
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)
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Separatory funnel
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Distillation apparatus (for fractional distillation)
Procedure:
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Aqueous Wash: In a separatory funnel, wash the crude product mixture with a 5% sodium bicarbonate solution to neutralize and remove any acidic byproducts. Vent the funnel frequently to release any CO₂ gas that may form. Separate the organic layer.
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Water Wash: Wash the organic layer with deionized water, followed by a wash with brine to aid in the separation of the aqueous and organic phases.
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Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps together.
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Filtration: Filter the mixture to remove the drying agent.
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Solvent Removal: If a high-boiling solvent was used, it can be removed under reduced pressure using a rotary evaporator.
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Fractional Distillation: Purify the resulting liquid by fractional distillation under reduced pressure. Collect the fraction that distills at the boiling point corresponding to 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane (Boiling point is 65 °C at atmospheric pressure, the boiling point will be lower under vacuum).
Applications in Research and Drug Development
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane serves as a valuable synthetic intermediate, or "building block," in organic chemistry.[2] Its primary utility lies in the introduction of the 1,2-dichloro-1,1,2-trifluoroethyl moiety onto a target molecule. This is particularly relevant in medicinal chemistry and drug discovery.
The incorporation of fluorine and fluorinated groups into drug candidates is a widely used strategy to enhance their pharmacological properties.[2][3][4] These enhancements can include:
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Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life in the body.
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Improved Bioavailability: Changes in lipophilicity and membrane permeability can lead to better absorption and distribution.
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Enhanced Binding Affinity: The unique electronic properties of fluorine can alter the conformation of a molecule, leading to stronger and more specific binding to its biological target.
The iodine atom in 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane provides a reactive handle for coupling this building block to other molecules through various organic reactions, such as nucleophilic substitution or cross-coupling reactions.
While specific examples of marketed drugs containing the precise 1,2-dichloro-1,1,2-trifluoro-4-iodobutane fragment are not readily found in public literature, its utility is analogous to other fluorinated building blocks that are crucial in the development of modern therapeutics, including kinase inhibitors for oncology and PET imaging agents for diagnostics.[5][6] The unique substitution pattern of this molecule offers chemists a distinct tool for fine-tuning the properties of novel bioactive compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacylibrary.com [pharmacylibrary.com]
